6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline
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Overview
Description
6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl-pyridine moiety through an etherification reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .
Scientific Research Applications
6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl-pyridine moiety is known to enhance the compound’s binding affinity to certain proteins, while the quinoxaline core can interact with DNA and other biomolecules. These interactions can lead to the modulation of various cellular processes, including gene expression and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound shares the trifluoromethyl-pyridine moiety but lacks the quinoxaline core.
3-(Trifluoromethyl)pyridine: A simpler compound that contains only the trifluoromethyl-pyridine moiety.
6-(Trifluoromethyl)pyridin-3-ol: Another related compound with a hydroxyl group instead of the piperidine and quinoxaline moieties.
Uniqueness
6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline is unique due to its combination of a quinoxaline core, a piperidine ring, and a trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
quinoxalin-6-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)16-4-1-7-27-19(16)30-13-14-3-2-10-28(12-14)20(29)15-5-6-17-18(11-15)26-9-8-25-17/h1,4-9,11,14H,2-3,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJZRJPOVXOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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